(1R,5S)-3-((S)-2-amino-3-methylbutanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride
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Overview
Description
(1R,5S)-3-((S)-2-amino-3-methylbutanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a methanopyrido[1,2-a][1,5]diazocin core, which is of interest due to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-((S)-2-amino-3-methylbutanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride typically involves multiple steps:
Formation of the Methanopyrido[1,2-a][1,5]diazocin Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or amines.
Acylation: The acylation of the amino group with (S)-2-amino-3-methylbutanoic acid or its derivatives is carried out using coupling agents such as EDCI or DCC.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and pH adjustments to improve reaction efficiency.
Purification Techniques: Use of chromatography and recrystallization to obtain high-purity product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the methanopyrido[1,2-a][1,5]diazocin core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, amines, halides, and other nucleophiles or electrophiles.
Major Products
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Substitution Products: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of complex organic reactions.
Biology
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Pharmacokinetics and Pharmacodynamics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Material Science:
Mechanism of Action
The mechanism of action of (1R,5S)-3-((S)-2-amino-3-methylbutanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-((S)-2-amino-3-methylbutanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- (1R,5S)-3-((S)-2-amino-3-methylbutanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one acetate
Uniqueness
- Structural Features : The presence of the methanopyrido[1,2-a][1,5]diazocin core and the specific stereochemistry make this compound unique.
- Biological Activity : Its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from similar compounds.
- Synthetic Accessibility : The synthetic routes and conditions required for its preparation may differ from those of similar compounds, affecting its accessibility and cost.
Properties
IUPAC Name |
(1S,9R)-11-[(2S)-2-amino-3-methylbutanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.ClH/c1-10(2)15(17)16(21)18-7-11-6-12(9-18)13-4-3-5-14(20)19(13)8-11;/h3-5,10-12,15H,6-9,17H2,1-2H3;1H/t11-,12+,15+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMLUSYDHZWWSK-LJZXGAKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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